molecular formula C16H21NO3 B13494911 Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13494911
M. Wt: 275.34 g/mol
InChI Key: QQRUVZWHWYEKHL-UHFFFAOYSA-N
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Description

Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 2665663-24-9) is a spirocyclic compound featuring a bicyclic scaffold with a benzyl ester group and a hydroxyl substituent at position 5. Its molecular formula is C₁₆H₁₉NO₃, with a molecular weight of 273.33 g/mol .

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C16H21NO3/c18-14-6-8-16(9-7-14)11-17(12-16)15(19)20-10-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2

InChI Key

QQRUVZWHWYEKHL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1O)CN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the use of benzyl chloroformate as a protecting group for the amine, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted benzyl derivatives .

Scientific Research Applications

Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural analogs, focusing on substituents and functional groups:

Compound Name Substituents/Functional Groups Molecular Formula CAS Number Key Applications/Properties References
Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate Benzyl ester, 7-hydroxyl C₁₆H₁₉NO₃ 2665663-24-9 Pharmacological intermediates
tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate tert-Butyl ester, 7-hydroxyl C₁₃H₂₃NO₃ 1363383-18-9 Synthetic precursor for Boc-protected amines
Benzyl 2,6-diazaspiro[3.5]nonane-2-carboxylate Benzyl ester, additional nitrogen at position 6 C₁₅H₁₈N₂O₂ 1086394-83-3 Versatile building block for heterocycles
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Benzyl ester, ketone group at position 2 C₁₆H₁₉NO₃ 147610-98-8 Intermediate for oxidation-sensitive targets
tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate tert-Butyl ester, 7-amino group C₁₃H₂₄N₂O₂ 1408075-19-3 Amine-functionalized spirocyclic scaffold

Key Observations :

  • Benzyl vs. tert-Butyl Esters: The benzyl group in the target compound offers different steric and electronic properties compared to tert-butyl esters. Benzyl esters are more labile under hydrogenolysis conditions, enabling selective deprotection .
  • Hydroxyl vs. Amino Groups: The 7-hydroxyl group in the target compound may participate in hydrogen bonding, whereas the amino group in its analog (CAS: 1408075-19-3) enhances nucleophilicity for further derivatization .

Reactivity Comparison :

  • Hydroxyl-containing derivatives (e.g., CAS: 1363383-18-9) are prone to oxidation, necessitating protective strategies during synthesis .
  • Diazaspiro analogs (e.g., 2,6-diazaspiro[3.5]nonane derivatives) exhibit enhanced rigidity, making them suitable for conformationally restricted drug candidates .

Pharmacological and Industrial Relevance

  • Sigma Receptor Ligands: Derivatives like tert-Butyl 7-benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: N/A) show nanomolar affinity for sigma receptors, highlighting the importance of spirocyclic cores in CNS drug discovery .
  • Industrial Availability: this compound is available at 95% purity (100 mg for 131.00 CNY), while tert-butyl analogs are priced higher (e.g., 5g of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate HCl costs USD 265) .

Biological Activity

Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H19NO3
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 147610-98-8

The compound features a spirocyclic structure, which is characteristic of many biologically active molecules. The presence of a hydroxyl group and a carboxylate moiety enhances its potential for interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. One method involves the use of acid-binding agents and phase transfer catalysts to facilitate the formation of the spirocyclic structure, which has been documented in several patents and research articles .

Pharmacological Effects

Research indicates that compounds within the 7-azaspiro[3.5]nonane family exhibit various pharmacological activities, including:

  • GPR119 Agonism : A study identified a related compound as a potent agonist for GPR119, which is involved in glucose metabolism and insulin secretion . This suggests that this compound may also have glucose-lowering effects.
  • Inhibition of Respiratory Syncytial Virus (RSV) : Compounds structurally similar to Benzyl 7-hydroxy-2-azaspiro[3.5]nonane have shown activity against RSV, indicating potential antiviral applications .

Case Studies

  • GPR119 Agonist Study :
    • Objective : To evaluate the glucose-lowering effects of a series of 7-azaspiro[3.5]nonane derivatives.
    • Findings : Compound 54g was identified as a potent GPR119 agonist, showing significant efficacy in diabetic rat models .
  • Antiviral Activity :
    • Study Context : Investigated the efficacy of spiro compounds against RSV.
    • Results : Demonstrated that certain derivatives could inhibit viral replication effectively, highlighting their potential as therapeutic agents against viral infections .

Data Tables

Compound NameCAS NumberMolecular WeightBiological Activity
This compound147610-98-8273.33 g/molPotential GPR119 agonist
Related GPR119 Agonist (Compound 54g)Not SpecifiedNot SpecifiedGlucose-lowering effects in diabetic rats
RSV Inhibitor (7-Oxo derivative)Not SpecifiedNot SpecifiedAntiviral activity against RSV

Q & A

Q. What are the key considerations for synthesizing Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate?

The synthesis typically involves nucleophilic substitution between a spirocyclic amine precursor (e.g., 2,7-diazaspiro[3.5]nonane) and benzyl chloroformate under basic conditions. Critical parameters include:

  • Reagent stoichiometry : A 1:1 molar ratio of amine to benzyl chloroformate ensures minimal side reactions.
  • Solvent choice : Dichloromethane (CH₂Cl₂) or DMF is preferred for solubility and reaction efficiency.
  • Temperature : Room temperature (20–25°C) minimizes decomposition of the spirocyclic intermediate. Post-reaction purification via flash chromatography (2–5% MeOH in CH₂Cl₂) yields >70% purity .

Q. How is the compound characterized to confirm structural integrity?

Characterization relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic framework (e.g., δ 3.66 ppm for benzyl protons, δ 170.5 ppm for carboxylate carbonyl) .
  • Mass spectrometry (MS) : APCI or ESI-MS detects the molecular ion peak [M+H]⁺ at m/z 273.37, matching the molecular formula C₁₇H₂₃NO₃ .
  • X-ray crystallography : Used for resolving enantiomeric purity and spirocyclic conformation (e.g., envelope conformations in analogous compounds) .

Advanced Research Questions

Q. How does the spirocyclic framework influence biological activity or target selectivity?

The 7-hydroxy-2-azaspiro[3.5]nonane core enables:

  • 3D structural diversity : The spirojunction creates steric constraints that enhance binding to enzymes (e.g., σ receptors) or G-protein-coupled receptors (GPCRs) .
  • Hydrogen-bonding interactions : The hydroxyl group at position 7 participates in H-bonding with catalytic residues (e.g., in FAAH inhibition), modulating substrate affinity .
  • Metabolic stability : The rigid structure reduces off-target interactions compared to linear analogs .

Q. What methodologies optimize enantiomeric purity during synthesis?

Enantioselective synthesis strategies include:

  • Chiral auxiliaries : Use of tert-butyloxycarbonyl (Boc)-protected intermediates with chiral catalysts (e.g., oxazaborolidines) for asymmetric cyclization .
  • Chromatographic resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) separates enantiomers using hexane/ethanol gradients .
  • Crystallization-induced diastereomer resolution : Salt formation with chiral acids (e.g., tartaric acid) enhances enantiomeric excess (ee >95%) .

Q. How do reaction conditions affect yield in large-scale synthesis?

Contradictory yields (27–75% in similar spirocyclic compounds) arise from:

  • Side reactions : Over-benzylation or hydrolysis of the carboxylate ester under acidic conditions.
  • Solvent polarity : Polar aprotic solvents (DMF) improve solubility but may accelerate decomposition at elevated temperatures.
  • Catalyst choice : Raney nickel or palladium catalysts in hydrogenation steps reduce nitro or cyano groups without disrupting the spirocyclic core .

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